2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by the presence of a mercapto group and a substituted cyclohexyl moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one can be traced back to the derivatization of quinazolin-4-one scaffolds. Various studies have reported on the synthesis of similar compounds, often focusing on modifications to enhance biological activity or improve pharmacokinetic properties .
This compound is classified as a thioquinazolinone, a subclass of quinazolinones where a sulfur atom is incorporated into the structure. The presence of the mercapto group (–SH) enhances its reactivity and potential interactions with biological targets.
The synthesis of 2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one generally involves several key steps:
Technical details such as reaction conditions (temperature, solvent) and yields are critical for optimizing the synthesis .
The molecular structure of 2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one can be represented as follows:
The structure features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds. For instance, characteristic peaks in IR spectra can indicate functional groups present in the molecule .
2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one can undergo various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological activities .
The mechanism of action for compounds like 2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors:
Data from docking studies and biological evaluations suggest that this compound has potential interactions with targets like epidermal growth factor receptor tyrosine kinase, which is crucial in cancer therapy .
Relevant analyses often include thermal stability assessments using techniques like thermogravimetric analysis (TGA) .
2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one has several potential applications:
Research continues into optimizing its efficacy and safety profiles for therapeutic applications .
The synthesis of 2-mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one primarily follows a multi-step convergent approach originating from anthranilic acid derivatives. The foundational route involves a cyclocondensation reaction between substituted anthranilic acids and isothiocyanates, forming the quinazolinone core prior to introducing the 4-methylcyclohexyl moiety. Research demonstrates that anthranilic acid reacts with aryl or alkyl isothiocyanates under acidic or basic conditions to form intermediate 2-thiocarbamoylaminobenzoic acids. These intermediates undergo intramolecular cyclodehydration under thermal conditions (80-100°C), yielding the 2-mercaptoquinazolin-4(3H)-one scaffold [1] [7].
A critical advancement in this methodology employs Deep Eutectic Solvents (DES) as green and efficient reaction media. Systematic screening of 20 choline chloride-based DES systems revealed choline chloride:urea (1:2 molar ratio) as optimal for the cyclocondensation step. This DES functions as both solvent and catalyst, eliminating the need for additional catalysts like triethylamine. Under optimized conditions (80°C, 1-2 hours), this method achieves yields up to 63% for the unsubstituted 2-mercaptoquinazolinone core structure – significantly higher than yields obtained in traditional solvents like ethanol (typically 30-50%) [1] [7]. The reaction efficiency is highly temperature-dependent, with yields dropping substantially at lower temperatures (29% at 60°C, 14% at 40°C after 2 hours).
Table 1: Optimization of Model Reaction (Anthranilic Acid + Phenyl Isothiocyanate) in DES [1] [7]
DES Composition (Choline Chloride:HBD) | HBD Type | Molar Ratio | Yield (%) |
---|---|---|---|
Urea | Amide | 1:2 | 63 |
N-Methylurea | Amide | 1:3 | 59 |
Butane-1,4-diol | Diol | 1:2 | 47 |
Acetamide | Amide | 1:2 | 33 |
Thiourea | Amide | 1:2 | 20 |
Glycerol | Polyol | 1:2 | 21 |
Sorbitol | Sugar | 1:1 | 10 |
The electronic nature of anthranilic acid substituents profoundly impacts cyclization kinetics and yield. Electron-withdrawing groups (e.g., 5-nitro, 5-bromo) generally accelerate the cyclodehydration step but may necessitate adjustments in reaction time or temperature to prevent side reactions. Conversely, strongly electron-donating groups can slow the reaction but often improve crystallinity and purity of the isolated product [1].
The introduction of the 4-methylcyclohexyl group at the N3 position occurs via S-alkylation followed by rearrangement or direct N-alkylation of the quinazolinone nitrogen. The most reliable route involves the direct alkylation of the pre-formed 2-mercaptoquinazolin-4(3H)-one core. This reaction employs 4-methylcyclohexyl halides (typically bromide or chloride) as alkylating agents under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone is commonly used, facilitating the nucleophilic attack of the quinazolinone nitrogen on the alkyl halide [4] [9].
The thiol group at C2 presents a competing nucleophilic site, potentially leading to regioisomeric byproducts (S-alkylated derivatives). Careful control of reaction stoichiometry, base strength, and temperature is essential to favor N-alkylation. Molar ratios of 1:1 to 1:1.2 (quinazolinone:alkyl halide) are typically employed, with temperatures ranging from ambient to 80°C depending on the reactivity of the alkyl halide. Secondary alkyl halides like 4-methylcyclohexyl bromide exhibit moderate reactivity, often requiring prolonged reaction times (12-24 hours) and elevated temperatures (60-80°C) for complete conversion [3] [9].
Table 2: Alkylation Strategies for Introducing 4-Methylcyclohexyl Group [3] [9]
Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Primary Product | Key Challenge |
---|---|---|---|---|---|---|
4-Methylcyclohexyl Bromide | K₂CO₃ | Acetone | Reflux (~56) | 12-24 | N3-Alkylated | Competing S-alkylation; Requires excess base |
4-Methylcyclohexyl Chloride | K₂CO₃ | DMF | 80 | 18-36 | N3-Alkylated | Lower reactivity; Higher temp needed |
4-Methylcyclohexyl Iodide | Cs₂CO₃ | Acetonitrile | 50 | 6-12 | N3-Alkylated | Cost; Potential over-alkylation |
(Epoxide derivatives) | NaH | THF | 0→RT | 4-8 | Functionalized side-chain | Requires anhydrous conditions |
Alternative approaches involve synthesizing 3-substituted quinazolinones first, followed by introducing the thiol group. However, this route is less common for 2-mercapto derivatives due to the challenges in selectively introducing the sulfur functionality at the C2 position after the heterocycle is formed. The direct alkylation of the pre-formed 2-mercapto core remains the most efficient and scalable method for generating 2-mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: